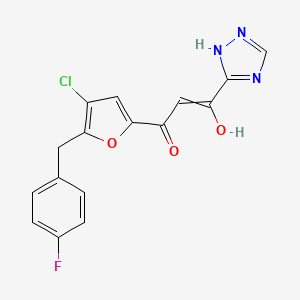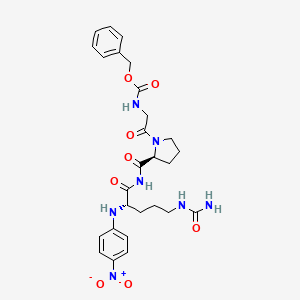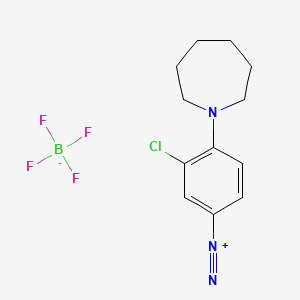
3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate is a chemical compound with the molecular formula C12H15BClF4N3 It is known for its unique structure, which includes a diazonium group, a chloro-substituted benzene ring, and a hexahydro-1H-azepin-1-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate typically involves the diazotization of 3-chloro-4-hexahydro-1H-azepin-1-yl-benzene. The process begins with the preparation of the amine precursor, followed by its conversion to the diazonium salt. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to stabilize the diazonium ion. The final step involves the addition of tetrafluoroboric acid to precipitate the diazonium tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures are crucial due to the potential hazards associated with diazonium compounds.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, leading to the formation of substituted benzene derivatives.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds, which are often used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium cyanide. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include 3-chloro-4-hexahydro-1H-azepin-1-yl-benzene derivatives with various substituents.
Coupling Reactions: Azo compounds with vibrant colors.
Reduction Reactions: The corresponding amine, 3-chloro-4-hexahydro-1H-azepin-1-yl-benzene.
Applications De Recherche Scientifique
3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of azo compounds and substituted benzene derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes and pigments due to its ability to form stable azo compounds.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with nucleophiles, leading to substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-3-nitrobenzenediazonium tetrafluoroborate
- 3-Bromo-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate
- 4-Methyl-3-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate
Uniqueness
3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate is unique due to its specific substitution pattern and the presence of the hexahydro-1H-azepin-1-yl group. This structural feature imparts distinct reactivity and potential applications compared to other diazonium compounds. Its ability to form stable azo compounds and undergo various substitution reactions makes it valuable in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
84604-31-9 |
|---|---|
Formule moléculaire |
C12H15BClF4N3 |
Poids moléculaire |
323.53 g/mol |
Nom IUPAC |
4-(azepan-1-yl)-3-chlorobenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C12H15ClN3.BF4/c13-11-9-10(15-14)5-6-12(11)16-7-3-1-2-4-8-16;2-1(3,4)5/h5-6,9H,1-4,7-8H2;/q+1;-1 |
Clé InChI |
KSNOQBZKQUBLEI-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.C1CCCN(CC1)C2=C(C=C(C=C2)[N+]#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


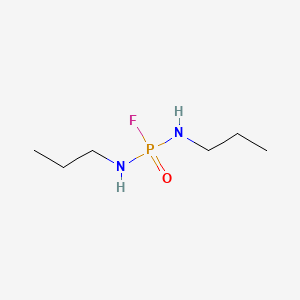


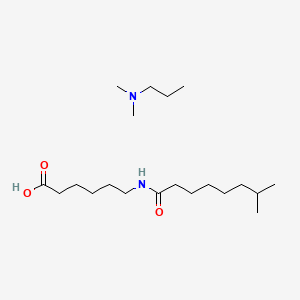

![1-[4-(Dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one](/img/structure/B12694834.png)
